molecular formula C6H4IN3 B13025360 2-(5-Iodopyrimidin-2-yl)acetonitrile

2-(5-Iodopyrimidin-2-yl)acetonitrile

Cat. No.: B13025360
M. Wt: 245.02 g/mol
InChI Key: VLKUMRPIANILDS-UHFFFAOYSA-N
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Description

2-(5-Iodopyrimidin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H4IN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of an iodine atom at the 5-position of the pyrimidine ring and a nitrile group at the acetonitrile moiety makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Iodopyrimidin-2-yl)acetonitrile typically involves the iodination of pyrimidine derivatives. One common method includes the reaction of 2-chloro-5-iodopyrimidine with acetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Iodopyrimidin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Iodopyrimidin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and as a building block for bioactive compounds.

    Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(5-Iodopyrimidin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The iodine atom and nitrile group can interact with various molecular targets, affecting their function and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Iodopyridin-2-yl)acetonitrile: Similar structure but with a pyridine ring instead of pyrimidine.

    2-(5-Bromopyrimidin-2-yl)acetonitrile: Bromine atom instead of iodine.

    2-(5-Chloropyrimidin-2-yl)acetonitrile: Chlorine atom instead of iodine.

Uniqueness

2-(5-Iodopyrimidin-2-yl)acetonitrile is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions that other halogens may not.

Properties

Molecular Formula

C6H4IN3

Molecular Weight

245.02 g/mol

IUPAC Name

2-(5-iodopyrimidin-2-yl)acetonitrile

InChI

InChI=1S/C6H4IN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2

InChI Key

VLKUMRPIANILDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CC#N)I

Origin of Product

United States

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